Ferriheme undecapeptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

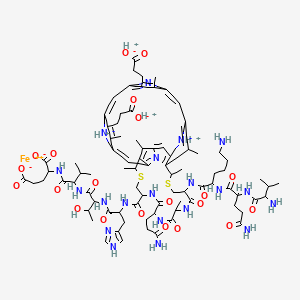

Ferriheme undecapeptide, also known as this compound, is a useful research compound. Its molecular formula is C84H116FeN20O21S2 and its molecular weight is 1861.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biophysical Studies

Ferriheme undecapeptide serves as an important model for studying heme proteins due to its simplified structure compared to full proteins. Researchers have employed techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) to investigate its optical activity and conformational properties.

- Optical Activity : Studies have shown that this compound exhibits significant optical activity due to the inherent chirality of the heme group. The CD spectra reveal distinct bands that correspond to electronic transitions within the heme, providing insights into the interactions between the peptide and heme moieties .

- Molecular Dynamics Simulations : Molecular dynamics studies have been utilized to understand the behavior of this compound in solution, revealing how different axial ligands affect its rotational strength and optical properties. These simulations help elucidate the mechanisms underlying the optical activity observed in heme-containing peptides .

Electron Transfer Properties

This compound is significant in studies of electron transfer processes, particularly in relation to cytochromes. Research has focused on its self-exchange rate constants, which are crucial for understanding electron transport in biological systems.

- Self-Exchange Reactions : A study highlighted the electron transfer kinetics of this compound compared to other cytochromes, indicating that it can serve as a model for exploring redox reactions in more complex systems .

Biomedical Applications

The unique properties of this compound open avenues for various biomedical applications, particularly in drug delivery and therapeutic agents.

- Drug Delivery Systems : this compound can be incorporated into drug delivery systems due to its ability to bind and release heme molecules. This property is being explored for developing targeted therapies that utilize heme's biological roles in cells .

- Diagnostic Tools : The optical properties of this compound make it a candidate for use in diagnostic assays, particularly those involving spectroscopic methods. Its distinct spectral features can be used to detect specific biomolecules or conditions based on changes in absorbance or CD signals .

Cosmetic Formulations

Recent advancements have explored the use of this compound in cosmetic formulations due to its potential antioxidant properties.

- Antioxidant Activity : Research indicates that this compound may exhibit antioxidant effects, making it a valuable ingredient in skincare products aimed at reducing oxidative stress on the skin . Its incorporation into formulations could enhance their efficacy and stability.

Case Study 1: Optical Properties Investigation

A detailed investigation into the optical properties of this compound revealed that it possesses a positive CD band at 253 nm and a broad negative extremum between 320-360 nm. This study provided insights into how structural variations affect its spectral characteristics, which are crucial for applications in spectroscopy-based diagnostics .

Case Study 2: Electron Transfer Kinetics

In a comparative study of electron transfer kinetics among various cytochromes, this compound demonstrated comparable self-exchange rates with cytochrome c variants. This finding underscores its utility as a model compound for studying electron transfer mechanisms relevant to cellular respiration processes .

Propiedades

Número CAS |

30975-71-4 |

|---|---|

Fórmula molecular |

C84H116FeN20O21S2 |

Peso molecular |

1861.9 g/mol |

Nombre IUPAC |

2-[[2-[[2-[[2-[[6-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-12-(3-amino-3-oxopropyl)-27,31-bis(2-carboxylatoethyl)-3,9,18,20,26,32,38-heptamethyl-7,10,13-trioxo-4,17-dithia-8,11,14,22,39-pentaza-36,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1,19,21(37),22,24,26,28,30(39),31,33,35(38)-undecaene-15-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]pentanedioate;hydron;iron(2+) |

InChI |

InChI=1S/C84H118N20O21S2.Fe/c1-36(2)71(88)81(121)98-51(19-22-65(87)107)76(116)97-49(15-13-14-26-85)75(115)101-62-33-126-44(11)69-40(7)55-28-53-38(5)47(16-23-66(108)109)57(92-53)31-58-48(17-24-67(110)111)39(6)54(93-58)29-59-70(41(8)56(95-59)30-60(69)94-55)45(12)127-34-63(102-77(117)50(18-21-64(86)106)96-74(114)42(9)91-79(62)119)80(120)100-61(27-46-32-89-35-90-46)78(118)104-73(43(10)105)83(123)103-72(37(3)4)82(122)99-52(84(124)125)20-25-68(112)113;/h28-32,35-37,42-45,49-52,61-63,71-73,105H,13-27,33-34,85,88H2,1-12H3,(H21,86,87,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,106,107,108,109,110,111,112,113,114,115,116,117,118,119,120,121,122,123,124,125);/q;+2/p-2 |

Clave InChI |

HRODGVPZCOYIMV-UHFFFAOYSA-L |

SMILES |

[H+].[H+].[H+].[H+].CC1C(=O)NC(C(=O)NC(CSC(C2=C(C3=CC4=C(C(SCC(C(=O)N1)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N)C)C(=C([N-]4)C=C5C(=C(C(=N5)C=C6C(=C(C(=CC2=N3)[N-]6)C)CCC(=O)[O-])CCC(=O)[O-])C)C)C)C)C(=O)NC(CC7=CNC=N7)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)[O-])C(=O)[O-])CCC(=O)N.[Fe+2] |

SMILES canónico |

[H+].[H+].[H+].[H+].CC1C(=O)NC(C(=O)NC(CSC(C2=C(C3=CC4=C(C(SCC(C(=O)N1)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N)C)C(=C([N-]4)C=C5C(=C(C(=N5)C=C6C(=C(C(=CC2=N3)[N-]6)C)CCC(=O)[O-])CCC(=O)[O-])C)C)C)C)C(=O)NC(CC7=CNC=N7)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)[O-])C(=O)[O-])CCC(=O)N.[Fe+2] |

Sinónimos |

ferri-heme undecapeptide ferriheme undecapeptide heme undecapeptide, cytochrome C heme undecapeptides, anionized heme undecapeptides, cationized muPx-11 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.